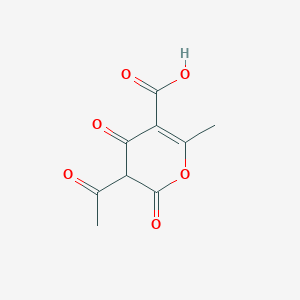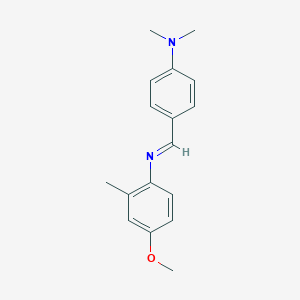
Pentane, 1,5-bis(methylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentane, 1,5-bis(methylthio)- is an organic compound with the molecular formula C7H16S2 and a molecular weight of 164.332 g/mol . . This compound features two methylthio groups attached to a pentane backbone, making it a member of the thioether family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentane, 1,5-bis(methylthio)- typically involves the reaction of 1,5-dibromopentane with sodium methylthiolate. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atoms are replaced by methylthio groups. The reaction is usually carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for Pentane, 1,5-bis(methylthio)- are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions to maximize yield and purity, and ensuring cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
Pentane, 1,5-bis(methylthio)- can undergo various chemical reactions, including:
Oxidation: The thioether groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols using reducing agents like lithium aluminum hydride.
Substitution: The methylthio groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles such as alkoxides or amines.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Compounds with different functional groups replacing the methylthio groups.
Scientific Research Applications
Pentane, 1,5-bis(methylthio)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Pentane, 1,5-bis(methylthio)- depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The thioether groups can participate in redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
1,5-Bis(diphenylphosphino)pentane: Similar structure but with diphenylphosphino groups instead of methylthio groups.
Bis(methylthio)methane: Contains two methylthio groups attached to a methane backbone.
1,1-Bis(methylthio)-2-nitroethylene: Features methylthio groups attached to a nitroethylene backbone.
Uniqueness
Pentane, 1,5-bis(methylthio)- is unique due to its specific arrangement of methylthio groups on a pentane backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
CAS No. |
54410-63-8 |
|---|---|
Molecular Formula |
C7H16S2 |
Molecular Weight |
164.3 g/mol |
IUPAC Name |
1,5-bis(methylsulfanyl)pentane |
InChI |
InChI=1S/C7H16S2/c1-8-6-4-3-5-7-9-2/h3-7H2,1-2H3 |
InChI Key |
AHJYQSDQHJYGCW-UHFFFAOYSA-N |
Canonical SMILES |
CSCCCCCSC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



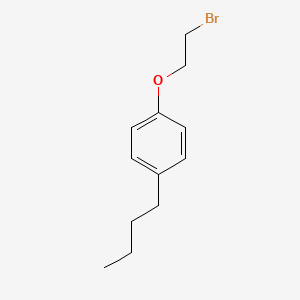
![4-methyl-N-(2,2,2-trichloro-1-{[(2-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11959290.png)

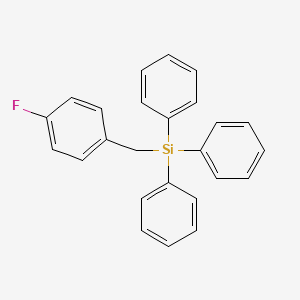

![3-benzyl-1-[2-(3-bromophenyl)-2-oxoethyl]-5,6-dimethyl-3H-benzimidazol-1-ium bromide](/img/structure/B11959306.png)
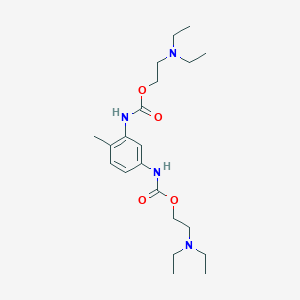
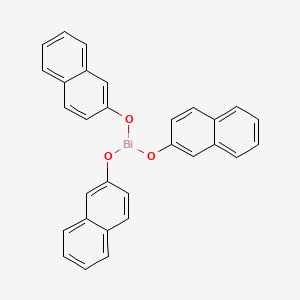


![2-[(2-hydroxyphenyl)carbonyl]-N-phenylhydrazinecarbothioamide](/img/structure/B11959348.png)
